1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLUCPLNFTKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution and Hydrolysis Reaction
- An alpha, beta-unsaturated ester or ketone derivative is dissolved in an organic solvent with an acid-binding agent.
- 2-fluoroethyl acetyl halide (fluorinated acetyl halide) is added dropwise at low temperature to control the reaction rate and selectivity.
- Subsequent alkaline hydrolysis converts intermediates to alpha-fluoroacetyl carboxylic acid derivatives.
- This step is critical to obtaining the fluoroalkyl intermediate with minimal isomer formation.
Condensation and Cyclization Reaction
- The alpha-fluoroacetyl intermediate solution is treated with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.
- The condensation occurs at low temperature, followed by a temperature increase under reduced pressure to promote cyclization forming the pyrazole ring.
- Acidification precipitates the crude pyrazole carboxylic acid product.
- Recrystallization from mixtures of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) yields the purified compound.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Substitution/Hydrolysis | Low temperature (e.g., -30°C to 0°C) | Controlled addition of 2-fluoroethyl acetyl halide; use of acid-binding agents and alkali for hydrolysis |
| Condensation/Cyclization | Low temperature (-30°C to -20°C) initially, then warming under reduced pressure | Use of methylhydrazine aqueous solution; catalysts like KI or NaI improve yield and selectivity |
| Acidification | pH adjusted to 1-2 using HCl | Precipitates crude product |
| Recrystallization | Reflux in 40% aqueous ethanol or other alcohol-water mixtures | Improves purity (>99.5% by HPLC) and reduces isomers |
Research Findings and Yield Data
- The use of potassium iodide as a catalyst and controlled temperature profiles during condensation significantly reduces isomer formation, achieving isomer ratios up to 95:5 (desired:undesired).
- Recrystallization yields pure product with chemical purity exceeding 99.5% and overall isolated yields around 75-76%.
- The process avoids excessive recrystallization steps, simplifying purification and reducing operational complexity.
| Parameter | Value/Range | Comments |
|---|---|---|
| Catalyst | Potassium iodide (KI) | Enhances cyclization and selectivity |
| Temperature (condensation) | -30°C to -20°C | Controlled to minimize side reactions |
| pH during acidification | 1-2 | Optimal for precipitating product |
| Recrystallization solvent | 40% aqueous ethanol (or methanol/isopropanol mixtures) | Balances solubility and purity |
| Yield | ~75.8% | High isolated yield with high purity |
| Isomer ratio (target:others) | 95:5 | Indicates high regioselectivity |
| Purity (HPLC) | >99.5% | Suitable for research and industrial applications |
Alternative Approaches and Related Methods
- Some methods employ carbon dioxide bubbling to generate carbonic acid in situ for acidification steps, facilitating milder conditions and environmental benefits.
- Ring closure reactions have been performed in two-phase systems with weak bases such as sodium carbonate or potassium carbonate to improve reaction efficiency.
- Fluoroalkylation can also be achieved via coupling with fluoroalkyl-substituted vinyl ketones or diketones, followed by methylhydrazine-mediated cyclization.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | 2-fluoroethyl acetyl halide, alpha,beta-unsaturated ester, acid-binding agent, alkali, low temp | Formation of alpha-fluoroacetyl intermediate |
| 2 | Condensation/Cyclization | Methylhydrazine aqueous solution, KI catalyst, low temp to warm-up, reduced pressure | Cyclization to pyrazole ring, crude acid product |
| 3 | Acidification | 2 M HCl, pH 1-2 | Precipitation of crude pyrazole carboxylic acid |
| 4 | Recrystallization | 40% aqueous ethanol or similar solvent mixture | Purification to >99.5% purity, yield ~75% |
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the pyrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various reactions that can lead to novel compounds with potential applications in different fields .
Research indicates that 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for developing therapies targeting diseases such as cancer and diabetes. Kinases play a pivotal role in cellular signaling pathways, and inhibiting them can lead to therapeutic benefits .
- Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as the MAPK pathway .
Medicinal Chemistry
The compound is investigated as a potential pharmaceutical intermediate , contributing to the development of new drugs. Its interactions with specific molecular targets are being studied to understand its efficacy and safety profiles better.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. It was found that these compounds exhibit selective cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapeutics .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, the compound was tested for its ability to inhibit inflammatory cytokine production in vitro. Results indicated that it significantly reduced the levels of pro-inflammatory markers, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Development of novel compounds |
| Biological Activity | Kinase inhibition and anti-inflammatory effects | Therapeutic applications in oncology |
| Medicinal Chemistry | Pharmaceutical intermediate for drug development | New drug formulations |
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazinyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below summarizes key structural analogs and their properties:
Key Differentiators of the Target Compound
- Fluorine vs. hydroxyl groups : The 2-fluoroethyl group in the target compound provides greater lipophilicity and resistance to enzymatic degradation compared to 2-hydroxyethyl analogs .
- Pyrazine vs.
- Carboxylic acid vs. carbaldehyde/methanol: The carboxylic acid group enhances water solubility and ionic interactions, critical for pharmacokinetic optimization, whereas carbaldehyde or methanol derivatives are more lipophilic but less reactive .
Biological Activity
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 195.16 g/mol. The presence of the fluorine atom and the carboxylic acid functional group are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring can enhance antimicrobial efficacy, suggesting that the fluorinated side chain may contribute positively to this activity .
Anti-inflammatory Properties
In vitro studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory activities. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. For example, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating strong potential as anti-inflammatory agents .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 119a | 0.02 | 462.91 |
| 119b | 0.04 | 334.25 |
| Celecoxib | 0.12 | 313.12 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Anticancer Efficacy
In a study involving a series of pyrazole derivatives, one compound showed a significant reduction in cell viability in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The compound induced apoptosis through activation of caspases, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on a pyrazole derivative's ability to inhibit nitric oxide (NO) production in macrophages. The compound exhibited an IC50 value of 3.17 µM, demonstrating effective anti-inflammatory action comparable to traditional anti-inflammatory drugs like aspirin .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
